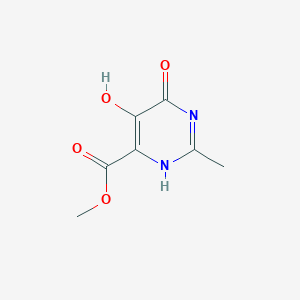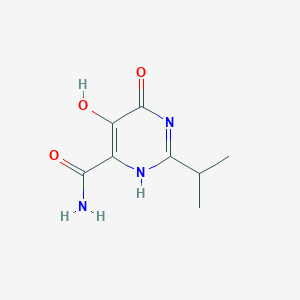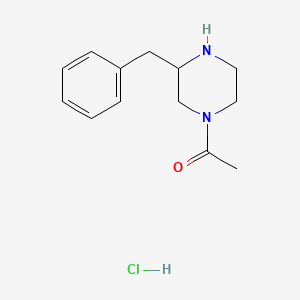
methyl 5-hydroxy-2-methyl-4-oxo-1H-pyrimidine-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the identifier “methyl 5-hydroxy-2-methyl-4-oxo-1H-pyrimidine-6-carboxylate” is a chemical entity that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is characterized by its specific molecular structure, which allows it to participate in a variety of chemical reactions and exhibit distinct biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of the compound “methyl 5-hydroxy-2-methyl-4-oxo-1H-pyrimidine-6-carboxylate” involves a series of chemical reactions that are carefully controlled to ensure the desired product is obtained. The synthetic route typically includes the following steps:
Initial Reactants: The process begins with the selection of appropriate starting materials, which are chosen based on their reactivity and compatibility with the desired reaction conditions.
Reaction Conditions: The reactions are carried out under specific conditions, such as temperature, pressure, and pH, to optimize the yield and purity of the product. Common reagents used in these reactions include acids, bases, and catalysts that facilitate the transformation of the starting materials into the target compound.
Purification: After the reaction is complete, the product is purified using techniques such as crystallization, distillation, or chromatography to remove any impurities and obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of “this compound” is scaled up to meet the demand for this compound in various applications. The industrial production methods involve:
Large-Scale Reactors: The reactions are conducted in large-scale reactors that can handle significant quantities of reactants and products.
Automation and Control: The process is automated and controlled using advanced instrumentation to ensure consistent quality and efficiency.
Quality Assurance: Rigorous quality assurance protocols are followed to ensure that the final product meets the required specifications and standards.
Análisis De Reacciones Químicas
Types of Reactions
The compound “methyl 5-hydroxy-2-methyl-4-oxo-1H-pyrimidine-6-carboxylate” undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound, resulting in the formation of oxidized products.
Reduction: In this reaction, the compound gains hydrogen or loses oxygen, leading to the formation of reduced products.
Substitution: This reaction involves the replacement of one functional group in the compound with another, resulting in the formation of substituted products.
Common Reagents and Conditions
The reactions of “this compound” are typically carried out using common reagents such as:
Oxidizing Agents: These include substances like potassium permanganate or hydrogen peroxide, which facilitate the oxidation of the compound.
Reducing Agents: These include substances like sodium borohydride or lithium aluminum hydride, which facilitate the reduction of the compound.
Catalysts: Catalysts such as palladium on carbon or platinum are used to accelerate the reaction rates without being consumed in the process.
Major Products
The major products formed from the reactions of “this compound” depend on the specific reaction conditions and reagents used. These products can include various oxidized, reduced, or substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
The compound “methyl 5-hydroxy-2-methyl-4-oxo-1H-pyrimidine-6-carboxylate” has a wide range of scientific research applications, including:
Chemistry: In chemistry, this compound is used as a reagent or intermediate in the synthesis of other chemical entities. Its unique reactivity makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biology, “this compound” is used to investigate its effects on biological systems. It may be used in studies related to enzyme inhibition, cellular signaling pathways, or metabolic processes.
Medicine: In medicine, this compound is explored for its potential therapeutic effects. It may be investigated as a drug candidate for treating various diseases or conditions.
Industry: In industry, “this compound” is used in the production of various products, such as pharmaceuticals, agrochemicals, or specialty chemicals. Its unique properties make it suitable for specific industrial applications.
Mecanismo De Acción
The mechanism of action of “methyl 5-hydroxy-2-methyl-4-oxo-1H-pyrimidine-6-carboxylate” involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects through:
Molecular Targets: These can include enzymes, receptors, or other proteins that the compound binds to, resulting in modulation of their activity.
Pathways Involved: The compound may influence various cellular signaling pathways, leading to changes in cellular functions and responses. This can include pathways related to cell growth, apoptosis, or immune responses.
Propiedades
IUPAC Name |
methyl 5-hydroxy-2-methyl-4-oxo-1H-pyrimidine-6-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4/c1-3-8-4(7(12)13-2)5(10)6(11)9-3/h10H,1-2H3,(H,8,9,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQAHIISJGSVKRB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=O)C(=C(N1)C(=O)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=O)C(=C(N1)C(=O)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-amino-N-[3-(1,1-dioxo-1$l^{6},2-thiazinan-2-yl)phenyl]acetamide hydrochloride](/img/structure/B7945744.png)
![3-amino-N-[3-(1,1-dioxo-1$l^{6},2-thiazinan-2-yl)phenyl]propanamide hydrochloride](/img/structure/B7945751.png)
![(2S)-2-amino-1-[4-(furan-2-carbonyl)piperazin-1-yl]-3-phenylpropan-1-one;hydrochloride](/img/structure/B7945752.png)

![2-amino-9-[(3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B7945774.png)
![Chloro[2-dicyclohexyl(2',4',6'-trisopropylbiphenyl)phosphine]gold(I)](/img/structure/B7945791.png)


![4,7-Dioxa-12-azatricyclo[8.5.0.0^{3,8}]pentadeca-1,3(8),9-triene hydrochloride](/img/structure/B7945835.png)


![(1R,5S)-3-(3-aminopropanoyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one hydrochloride](/img/structure/B7945847.png)
![2-amino-N-[(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)methyl]acetamide;hydrochloride](/img/structure/B7945853.png)
![2-[5-(3-methoxyphenyl)-1H-indol-3-yl]ethan-1-amine hydrochloride](/img/structure/B7945860.png)
